REACTION_CXSMILES
|
[Na].[CH3:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].[C:13](OCC)(=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([CH2:2][C:13](=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:4])=[CH:6][CH:7]=1 |^1:0|
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
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CC(=O)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
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27 mL
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Type
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reactant
|
Smiles
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C(C(=O)OCC)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added dropwise
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Type
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TEMPERATURE
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Details
|
under reflux
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Type
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TEMPERATURE
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Details
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After 2 hours' reflux
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Duration
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2 h
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Type
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FILTRATION
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Details
|
the resulting crystals were collected by filtration
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Type
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ADDITION
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Details
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After 200 ml of 1N hydrochloric acid was added
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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a saturated aqueous solution of sodium chloride and dried
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Type
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DISTILLATION
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Details
|
The solvent was distilled off
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration with hexane
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Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C(=O)CC(C(=O)OCC)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |